Methyl 1,2-oxazolidine-5-carboxylate hydrochloride
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Overview
Description
Methyl 1,2-oxazolidine-5-carboxylate hydrochloride is a chemical compound with the molecular formula C5H9NO3·HCl It is a derivative of oxazolidine, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,2-oxazolidine-5-carboxylate hydrochloride typically involves the reaction of an amino alcohol with a carboxylic acid derivative. One common method is the cyclization of an amino alcohol with a carboxylic acid or its derivative in the presence of a dehydrating agent. The reaction conditions often include the use of a solvent such as chlorobenzene and a catalyst like zinc chloride (ZnCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2-oxazolidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the compound into different oxazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce a variety of functionalized oxazolidine derivatives.
Scientific Research Applications
Methyl 1,2-oxazolidine-5-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1,2-oxazolidine-5-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial protein synthesis, similar to other oxazolidine derivatives. The compound can interact with molecular targets such as ribosomal RNA, disrupting the translation process and thereby exerting its antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These are closely related compounds with similar structures and properties.
Oxazolines: Another class of five-membered heterocycles containing nitrogen and oxygen, but with different substitution patterns.
Isoxazolidines: Compounds with a similar ring structure but different positioning of the nitrogen and oxygen atoms.
Uniqueness
Methyl 1,2-oxazolidine-5-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain synthetic applications and as a precursor for more complex molecules.
Biological Activity
Methyl 1,2-oxazolidine-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
This compound has been identified as a candidate for various therapeutic applications. Its biological activity is primarily attributed to its interactions with specific molecular targets, particularly androgen receptors. This interaction suggests potential applications in treating conditions such as muscle wasting and osteoporosis.
Key Biological Activities
-
Selective Androgen Receptor Modulation :
- Compounds related to oxazolidines, including this compound, have shown promise as selective androgen receptor modulators (SARMs). These compounds can selectively stimulate androgen receptors in muscle and bone tissue while minimizing effects on other tissues.
-
Antimicrobial Properties :
- Preliminary studies indicate that derivatives of oxazolidines may exhibit antimicrobial properties. This aspect is crucial for developing new antibiotics, particularly against resistant strains of bacteria.
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Enzyme Inhibition :
- The compound may also serve as an enzyme inhibitor, which could be beneficial in various biochemical pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the oxazolidine structure can significantly influence its binding affinity and efficacy against biological targets.
Modification | Effect on Activity | Reference |
---|---|---|
Methyl group at C(5) position | Enhanced potency in certain derivatives | |
Substituents on the oxazolidine ring | Variability in receptor binding and enzyme inhibition |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
-
Androgen Receptor Studies :
- Research has demonstrated that modifications to the oxazolidine structure can lead to significant changes in androgen receptor binding affinity. For instance, specific substitutions have been shown to enhance selectivity towards muscle tissue over other tissues.
- Antimicrobial Activity :
- Cytotoxicity Assays :
Properties
IUPAC Name |
methyl 1,2-oxazolidine-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c1-8-5(7)4-2-3-6-9-4;/h4,6H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSBQEKYXWZVCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNO1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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